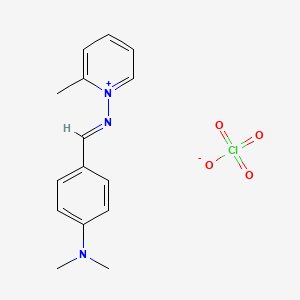
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(((4-(二甲基氨基)苯基)亚甲基)氨基)-2-甲基吡啶鎓高氯酸盐是一种化学化合物,分子式为C15H17ClN4O6。其独特的结构包括一个被二甲基氨基取代的吡啶鎓核心和一个亚甲基氨基连接。
准备方法
1-(((4-(二甲基氨基)苯基)亚甲基)氨基)-2-甲基吡啶鎓高氯酸盐的合成通常涉及在酸催化剂存在下,4-(二甲基氨基)苯甲醛与2-甲基吡啶反应,然后加入高氯酸形成高氯酸盐。 反应条件通常包括在合适的溶剂(如乙醇或甲醇)中回流混合物,以促进目标产物的形成 .
化学反应分析
1-(((4-(二甲基氨基)苯基)亚甲基)氨基)-2-甲基吡啶鎓高氯酸盐会发生各种化学反应,包括:
氧化: 该化合物可以用强氧化剂(如高锰酸钾或过氧化氢)氧化,形成相应的氧化产物。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化锂铝)进行,导致吡啶鎓环或二甲基氨基的还原。
科学研究应用
1-(((4-(二甲基氨基)苯基)亚甲基)氨基)-2-甲基吡啶鎓高氯酸盐在科学研究中有多种应用:
化学: 它用作有机合成的试剂,特别是在席夫碱和其他含氮化合物的形成中。
生物学: 该化合物因其潜在的生物活性而被研究,包括其作为某些酶抑制剂的作用及其与生物大分子的相互作用。
医药: 目前正在进行研究以探索其潜在的治疗应用,例如用于靶向特定分子途径的药物开发。
作用机制
1-(((4-(二甲基氨基)苯基)亚甲基)氨基)-2-甲基吡啶鎓高氯酸盐的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以与这些靶标结合,调节其活性并导致各种生物效应。 具体参与的途径取决于具体的应用和靶分子类型 .
相似化合物的比较
与1-(((4-(二甲基氨基)苯基)亚甲基)氨基)-2-甲基吡啶鎓高氯酸盐类似的化合物包括其他吡啶鎓衍生物和二甲基氨基取代的化合物。这些化合物在结构上相似,但在化学反应性和生物活性方面可能有所不同。 例如,3-[4-(二甲基氨基)苯基]-1-苯基丙-2-烯-1-酮和2,5-二甲基-1-(((4-(二甲基氨基)苯基)亚甲基)氨基)吡啶鎓高氯酸盐表现出对酶的不同抑制活性,并在研究和工业中具有不同的应用 .
生物活性
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate is a complex organic compound with notable biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This compound features a dimethylamino group attached to a phenyl ring and a pyridinium moiety, which contribute to its distinct chemical properties and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₈N₄O₄Cl
- Molecular Weight : Approximately 358.78 g/mol
- CAS Number : 121774-43-4
The structural composition of the compound is crucial for its biological activity. The dimethylamino group enhances interaction with neurotransmitter receptors, potentially influencing synaptic transmission. The perchlorate anion increases solubility and stability, making it suitable for various applications.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Neuropharmacological Effects : The compound has been shown to interact with various neurotransmitter systems, particularly those involving excitatory neurotransmission. It may act as an inhibitor of AMPA and kainate receptors, which are critical in mediating synaptic transmission in the central nervous system .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The dimethylamino group facilitates binding to neurotransmitter receptors, which can modulate synaptic activity.
- Inhibition of Neurotransmitter Uptake : Similar compounds have demonstrated the ability to inhibit the uptake of neurotransmitters such as serotonin, norepinephrine, and dopamine .
- Fluorescent Properties : The compound's structure allows it to be used as a fluorescent probe in studies of monoamine transporters, providing insights into transporter dynamics and pharmacological interactions .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Fluorescent Substrates : A study highlighted the use of fluorescent analogs based on similar structures to monitor serotonin transporter activity in real-time. These analogs showed superior uptake in HEK293 cells expressing the human serotonin transporter (hSERT), indicating potential applications in high-throughput screening for antidepressants .
- Neurotransmitter Interaction Studies : Research has indicated that related compounds can significantly affect neurotransmitter levels and receptor activation, suggesting a role in modulating neurochemical pathways involved in mood regulation and cognitive function .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Chloro-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium perchlorate | Structure | Contains a chloro substituent; different electrophilic properties |
| Bis4-(dimethylamino)phenylmethylium perchlorate | Structure | Features a triazole ring; distinct pharmacological effects |
| N-(4-{bis[4-(dimethylamino)phenyl]methylidene}aniline | Structure | Multiple dimethylaminophenyl groups; enhanced reactivity |
This table illustrates how variations in chemical structure can lead to differences in biological activity and potential applications.
Safety and Toxicity
The compound has been classified under several hazard categories:
- Acute Toxicity (Oral) : Category 4 (H302)
- Skin Corrosion/Irritation : Category 2 (H315)
- Serious Eye Damage/Irritation : Category 2A (H319)
- Respiratory Tract Irritation : Category 3 (H335)
Proper safety measures should be taken when handling this compound due to its potential health risks .
属性
CAS 编号 |
121774-43-4 |
|---|---|
分子式 |
C15H18ClN3O4 |
分子量 |
339.77 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-[(E)-(2-methylpyridin-1-ium-1-yl)iminomethyl]aniline;perchlorate |
InChI |
InChI=1S/C15H18N3.ClHO4/c1-13-6-4-5-11-18(13)16-12-14-7-9-15(10-8-14)17(2)3;2-1(3,4)5/h4-12H,1-3H3;(H,2,3,4,5)/q+1;/p-1/b16-12+; |
InChI 键 |
ZTXIXCVTDFTQMX-CLNHMMGSSA-M |
手性 SMILES |
CC1=CC=CC=[N+]1/N=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
规范 SMILES |
CC1=CC=CC=[N+]1N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















